molecular formula C23H25NO5S2 B2874365 2-(4-ethoxyphenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide CAS No. 946242-42-8

2-(4-ethoxyphenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide

Cat. No. B2874365
CAS RN: 946242-42-8
M. Wt: 459.58
InChI Key: ZQQLDPPPHAZWIG-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide, also known as EMA401, is a novel drug candidate that has been developed for the treatment of neuropathic pain. It is a small molecule that has been designed to selectively inhibit the activity of the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system.

Scientific Research Applications

Synthesis and Docking Studies

The compound has been utilized in the synthesis of protein tyrosine phosphatase 1B inhibitors. These synthesized derivatives, including variants like 2-(4-methoxyphenyl)ethyl acetamide, have demonstrated PTP1B inhibitory activity, which correlates well with docking studies. This has implications for potential antidiabetic activity in specific models (Saxena et al., 2009).

Organic Chemistry and Molecular Docking

In another study, derivatives of the compound were synthesized via L-proline-catalyzed reactions, contributing to the field of organic chemistry. This included the formation of highly substituted thieno[3,2-c]thiopyran derivatives, a process that highlights the compound's utility in creating complex organic structures (Indumathi et al., 2010).

Synthesis of Sultams

The compound also finds application in the synthesis of a range of sultams. This involves the cyclodialkylation of α-substituted methanesulfonanilides with α,ω-dihaloalkanes, showcasing its role in the creation of a variety of chemical structures with potential pharmaceutical applications (Rassadin et al., 2012).

Herbicide Metabolism Studies

In environmental science, the compound and its derivatives have been studied for their metabolism in human and rat liver microsomes. This research provides insights into the metabolic pathways of certain herbicides, contributing to our understanding of environmental toxicology and safety (Coleman et al., 2000).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-3-29-19-8-6-17(7-9-19)15-23(25)24-16-22(21-5-4-14-30-21)31(26,27)20-12-10-18(28-2)11-13-20/h4-14,22H,3,15-16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQLDPPPHAZWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

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